Taurine N-carbodithioic acid
Description
Taurine N-carbodithioic acid (CAS 29142-63-0), also known as sodium taurine N-carbodithioate, is a sulfur-containing derivative of taurine (2-aminoethanesulfonic acid). Structurally, it consists of a taurine backbone modified with a dithiocarbamate group (-N-CSS⁻), conferring unique chelating and surfactant properties.
Properties
CAS No. |
29142-63-0 |
|---|---|
Molecular Formula |
C3H6NNaO3S3 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
sodium;2-(dithiocarboxyamino)ethanesulfonate |
InChI |
InChI=1S/C3H7NO3S3.Na/c5-10(6,7)2-1-4-3(8)9;/h1-2H2,(H2,4,8,9)(H,5,6,7);/q;+1/p-1 |
InChI Key |
JKHNOROCVXPFBP-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])NC(=S)S.[Na+] |
Canonical SMILES |
C(CS(=O)(=O)[O-])NC(=S)S.[Na+] |
Other CAS No. |
29142-63-0 |
Synonyms |
sodium taurine N-carbodithioate taurine N-carbodithioic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Taurine and Its Sulfur-Containing Analogues
Taurine (2-Aminoethanesulfonic Acid)
- Structure : Sulfonic acid group (-SO₃H) at the β-position.
- Functions : Neuroprotection, osmoregulation, bile acid conjugation, and antioxidant activity via hypochlorous acid neutralization .
- Limitations : Poor blood-brain barrier (BBB) permeability due to high polarity .
Hypotaurine (2-Aminoethanesulfinic Acid)
- Structure : Sulfinic acid (-SO₂H) group instead of sulfonic acid.
- Activity : Precursor to taurine; acts as a partial agonist of GABAC-ρ1 receptors, enhancing GABA-induced currents .
- Potency : Comparable to taurine in reducing oxidative stress in diabetic rat models but with distinct receptor modulation .
Homotaurine (3-Aminopropanesulfonic Acid)
- Structure: Extended carbon chain (3-aminopropane) with sulfonic acid.
- Activity : Negatively modulates GABAC-ρ1 receptors and exhibits neuroprotective effects in Alzheimer’s models .
- BBB Permeability : Improved over taurine due to altered hydrophobicity .
Taurine N-carbodithioic Acid
- Structure : Dithiocarbamate (-N-CSS⁻) group replaces the sulfonic acid.
- Unique Properties: Chelates metal ions via sulfur atoms. Potential surfactant applications due to amphiphilic nature (similar to N-Stearoyl Taurine) .
- Research Gaps: Limited data on biological activity compared to taurine or its CNS-active analogues.
Functional and Mechanistic Comparisons
Receptor Interactions
Antioxidant and Therapeutic Potential
Q & A
Q. How can researchers ensure compliance with reporting standards for preclinical taurine studies?
- Follow ARRIVE 2.0 guidelines for animal studies: detail housing conditions, randomization methods, and blinding protocols. For cell-based studies, report passage numbers, mycoplasma testing, and media formulations. Use the PREPARE checklist for experimental design and the STRING database for protein interaction networks cited in pathway analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
